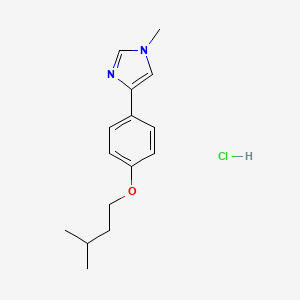
3-Chloro-2-hydroxy-2-methylpropyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester can be synthesized through the esterification of methacrylic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Polymerization: Free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, are used to initiate the polymerization process.
Major Products Formed
科学的研究の応用
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.
Medicine: It is used in the development of dental materials, such as adhesives and sealants.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the compound can react with other monomers to form polymers with specific properties. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of various derivatives .
類似化合物との比較
Similar Compounds
Methacrylic acid 2-hydroxypropyl ester: Similar in structure but lacks the chlorine atom.
Methacrylic acid 3-chloro-2-hydroxypropyl ester: Similar but with a different substitution pattern on the hydroxypropyl group.
Uniqueness
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester is unique due to the presence of both a methacrylate group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
特性
CAS番号 |
41768-19-8 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC名 |
(3-chloro-2-hydroxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13ClO3/c1-6(2)7(10)12-5-8(3,11)4-9/h11H,1,4-5H2,2-3H3 |
InChIキー |
BKRXIRGKBWGKAX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(C)(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
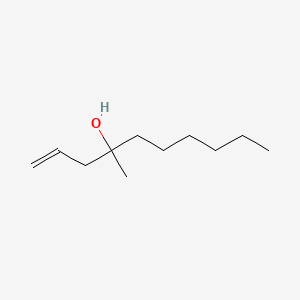
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
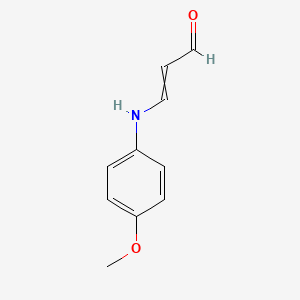
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
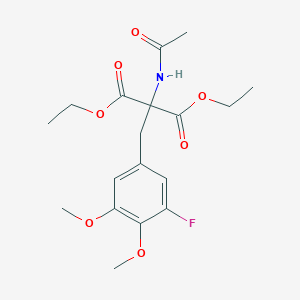
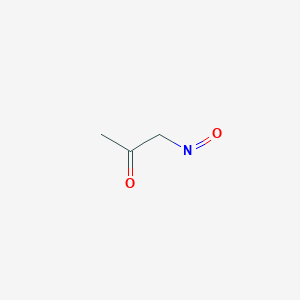

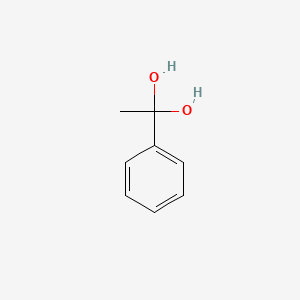
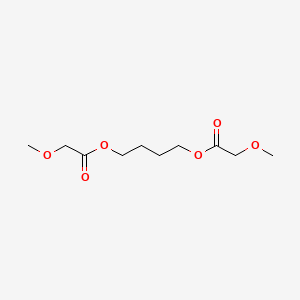
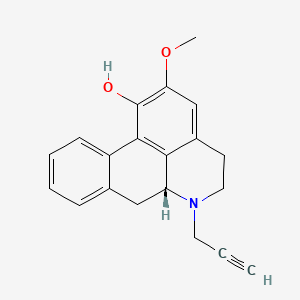
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
